Panicein A
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H26O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[(E)-5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpent-2-enyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C22H26O3/c1-14(6-8-18-13-19(23)9-11-21(18)24)7-10-20-15(2)12-22(25-5)17(4)16(20)3/h6,9,11-13H,7-8,10H2,1-5H3/b14-6+ |
InChI Key |
NXLCEZDPQUVCRS-MKMNVTDBSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1CC/C(=C/CC2=CC(=O)C=CC2=O)/C)C)C)OC |
Canonical SMILES |
CC1=CC(=C(C(=C1CCC(=CCC2=CC(=O)C=CC2=O)C)C)C)OC |
Synonyms |
panicein A |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Panicein a
Discovery and Initial Isolation from Marine Sponges
The initial discovery of the Panicein family dates back to 1973 by Cimino and his team, who first isolated these compounds from the marine sponge Halichondria panicea. nih.gov Since this initial finding, various species of marine sponges have been identified as sources of Panicein A and its related compounds.
Haliclona Species as Primary Sources (e.g., Haliclona panacea, Haliclona (Soestella) mucosa)
Sponges of the genus Haliclona have emerged as significant sources of this compound and its derivatives. Notably, Halichondria panacea (often referred to as Haliclona panacea) was the first species from which paniceins were extracted. nih.govmdpi.com These initial isolations were conducted on specimens collected in the Bay of Naples, Italy. mdpi.com
More recently, the Mediterranean sponge Haliclona (Soestella) mucosa has been identified as a producer of paniceins, including this compound hydroquinone (B1673460). nih.govnih.gov Research on extracts from this species, collected in a cave at Villefranche-sur-Mer, France, led to the isolation and identification of several paniceins. mdpi.comresearchgate.net Specifically, this compound hydroquinone, Panicein B2, Panicein B3, and Panicein C were identified from this sponge. researchgate.net The isolation process from Haliclona (Soestella) mucosa has been a key focus of studies investigating the biological activities of these compounds. nih.govnih.govmdpi.com
Reniera Species as Secondary Sources (e.g., Reniera fulva, Reniera mucosa)
The genus Reniera is another notable source of paniceins. Sponges such as Reniera fulva and Reniera mucosa have been found to contain these compounds. nih.govresearchgate.net In fact, four known paniceins, previously isolated from Halichondria panicea, were also found in Reniera fulva. nih.gov This discovery confirmed that the production of these sesquiterpenoid quinols is not limited to a single sponge species. nih.gov
Further investigations into the chemical constituents of Reniera mucosa led to the isolation of Panicein A2, a cyclised variant of this compound, alongside ten other members of the panicein family. nih.govcapes.gov.br The fractionation of the acetone (B3395972) extract from Reniera mucosa also yielded other related compounds, highlighting the chemical diversity within this sponge. nih.gov
Advanced Isolation Techniques for this compound and Related Analogues
The isolation of this compound and its analogues from marine sponges typically involves a series of chromatographic techniques. While specific protocols may vary depending on the research, a general workflow can be described.
Initially, the collected sponge material is extracted with organic solvents, such as acetone or a mixture of chloroform (B151607) and methanol. This crude extract, containing a complex mixture of natural products, is then subjected to various fractionation and purification steps.
Modern isolation methodologies often employ a combination of techniques to separate the compounds of interest. These can include:
Column Chromatography: This is a fundamental technique used for the initial separation of the crude extract into fractions of decreasing complexity. Different stationary phases, such as silica (B1680970) gel or reversed-phase materials, can be used.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique that is crucial for the final purification of individual paniceins from the enriched fractions. Both normal-phase and reversed-phase HPLC are commonly utilized.
Spectroscopic Analysis: Once isolated, the structures of this compound and its analogues are elucidated using a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS) are indispensable for determining the chemical structure and confirming the identity of the isolated compounds. nih.gov
The development of more advanced and sensitive analytical techniques continues to aid in the discovery and characterization of novel panicein analogues from marine sources.
| Sponge Species | Isolated Panicein Compounds | Location of Collection |
| Halichondria panacea (Haliclona panacea) | Panicein family (initial discovery) | Bay of Naples, Italy nih.govmdpi.com |
| Haliclona (Soestella) mucosa | This compound hydroquinone, Panicein B2, Panicein B3, Panicein C | Villefranche-sur-Mer, France mdpi.comnih.govresearchgate.net |
| Reniera fulva | Four known paniceins, Fulvanin 1, Fulvanin 2 | Near Favignana island, Italy mdpi.comnih.gov |
| Reniera mucosa | Panicein A2, Panicein F1, Renierin A, Renierin B, and other paniceins | Not specified nih.govcapes.gov.brnih.gov |
Biosynthetic Pathways of Panicein a
Proposed Biogenetic Routes to Panicein Core Structure
The core structure of paniceins, including Panicein A, is proposed to arise through a series of transformations from a common terpenoid precursor. wikipedia.orgguidetopharmacology.org
Research suggests that the biosynthesis of paniceins is centered around the cyclisation of a farnesyl precursor. wikipedia.orgguidetopharmacology.org Farnesyl pyrophosphate is a well-established intermediate in the biosynthesis of sesquiterpenes, which are C15 isoprenoid compounds. wikipedia.org The involvement of a farnesyl precursor in the biogenesis of paniceins aligns with their classification as aromatic sesquiterpenes. wikipedia.org
Following the initial involvement of a farnesyl precursor, the proposed biogenetic route to this compound involves cyclisation to form an abscisane derivative. wikipedia.orgguidetopharmacology.org This cyclized intermediate then undergoes a 1,2-methyl migration. wikipedia.orgguidetopharmacology.org The pathway is thought to conclude with subsequent oxidation steps, ultimately leading to the formation of this compound. wikipedia.orgguidetopharmacology.org This hypothesis is supported by the isolation of compounds believed to be intermediates along this proposed reaction pathway. wikipedia.orgguidetopharmacology.org
Role of Farnesyl Precursors in Panicein Biosynthesis
Enzymatic Transformations in this compound Biosynthesis
While enzymes are known to catalyze complex transformations in the biosynthesis of natural products, including terpenes uni.lu, specific enzymatic transformations directly involved in the biosynthesis of this compound are not detailed in the provided search results. General enzyme biosynthesis involves processes like transcription and translation, leading to the production of proteins that can function as enzymes. guidetopharmacology.orguni-freiburg.dechem960.com
Chemical Synthesis and Derivatization of Panicein a
Total Synthesis of Panicein A and its Analogues
Total synthesis aims to construct complex molecules from simpler, readily available precursors. Several approaches have been explored for the total synthesis of this compound and related paniceins.
Strategic Disconnections and Retrosynthetic Analysis
Retrosynthetic analysis involves working backward from the target molecule to simpler starting materials, identifying key disconnections and synthetic intermediates. For panicein A2, a retrosynthetic strategy has been proposed involving the cyclization and subsequent deprotection of a propargyl ether intermediate. beilstein-journals.orgresearchgate.net This propargyl ether could, in turn, be formed by coupling an appropriate phenol (B47542) with an acetylenic alcohol, which can be derived from a suitable aldehyde. beilstein-journals.orgresearchgate.net
Key Synthetic Methodologies and Reactions
Total syntheses of paniceins have employed various key synthetic methodologies and reactions. A prominent reaction utilized in the synthesis of this compound and other related benzoquinones is the Claisen rearrangement. nih.govacs.orgresearchgate.netacs.org Specifically, a microwave-mediated Claisen rearrangement of allyl ethers has been reported as a simple route to naturally occurring 1,4-benzoquinones, including this compound. nih.govacs.orgacs.orgfigshare.com This is typically followed by hydrogenation of a side chain alkene and oxidation to the quinone. nih.govacs.orgacs.org
Another synthetic route to panicein A2 involved the addition of a phenol to a carbonate to form a propargyl ether, which was then cyclized through a modified Claisen rearrangement. beilstein-journals.orgbeilstein-journals.org Aldehyde precursors have been prepared through methylation followed by Vilsmeier-Haack reaction. beilstein-journals.orgresearchgate.net Aldol reactions have also been used to construct key ketone intermediates. beilstein-journals.orgresearchgate.net The addition of ethynylmagnesium bromide to a ketone has been employed to synthesize alcohol intermediates. beilstein-journals.org
Stereoselective Synthesis of this compound Isomers
While Panicein A2 has been reported as a racemic compound, the synthesis of stereoisomers is crucial for evaluating the biological activity of specific forms. beilstein-journals.org Although the provided search results primarily discuss the synthesis of racemic panicein A2 and the general structure of this compound, the concept of stereoselective synthesis is relevant for obtaining specific isomers of natural products. Stereoselective synthesis aims to produce a desired stereoisomer preferentially over others. This can involve using chiral reagents, catalysts, or starting materials, or controlling reaction conditions to favor the formation of a specific stereocenter. The synthesis of double bond isomers of other natural products, like pyrinodemin A, highlights the importance of asymmetric synthesis in determining the correct structure and evaluating the activity of specific isomers. mdpi.com
Semisynthesis and Chemical Modification of this compound Derivatives
Semisynthesis involves using a naturally occurring compound as a starting material for further chemical transformations. Chemical modification of natural products is often performed to improve their properties, such as enhancing biological activity or stability.
Synthesis of this compound Hydroquinone (B1673460) and Quinone Forms
This compound exists in both quinone and hydroquinone forms. beilstein-journals.org this compound is the quinone form, while this compound hydroquinone (PAH) is the reduced form. researchgate.netnih.gov The interconversion between the quinone and hydroquinone forms involves oxidation and reduction reactions. cerritos.edu The synthesis of the quinone form, this compound, from precursors has been achieved through oxidation steps, often following a Claisen rearrangement and hydrogenation. nih.govacs.orgacs.org this compound hydroquinone has been synthesized, and its activity has been investigated. researchgate.netnih.govresearchgate.net
Chemical Derivatization for Enhanced Biological Activity
Chemical derivatization of this compound and its hydroquinone form has been explored to potentially enhance their biological activities. researchgate.netacs.orgnih.gov Slight modifications of the hydroquinone moiety of paniceins have been suggested as a way to improve their bioactivity. researchgate.netresearchgate.net Research findings indicate that this compound hydroquinone exhibits inhibitory activity against the drug efflux pump Patched1 (PTCH1), which can contribute to multidrug resistance in cancer cells. researchgate.netnih.govresearchgate.netresearchgate.netrsc.org This suggests that modifications of the this compound hydroquinone structure could lead to derivatives with improved efficacy in overcoming chemotherapy resistance. Studies involving this compound hydroquinone and its analogs have been presented in the context of overcoming chemotherapy resistance in cancer cells. efmc-ymcs.org
Biological Activities and Molecular Mechanisms of Panicein a
Modulation of Cellular Signaling Pathways
Panicein A hydroquinone (B1673460) (PAH), the reduced form of this compound, has been identified as a modulator of critical cellular signaling pathways, particularly those related to drug transport and programmed cell death. In contrast, the oxidized form, this compound, is generally considered to be inactive.
Interaction with Drug Efflux Transporters
A primary mechanism of action for this compound hydroquinone is its interaction with and inhibition of specific drug efflux transporters, which are proteins that actively pump therapeutic agents out of cells, thereby reducing their efficacy.
This compound hydroquinone has been identified as the first natural antagonist of the drug efflux activity of the human Hedgehog receptor Patched1 (PTCH1). researchgate.netresearchgate.net The PTCH1 receptor, often overexpressed in various cancers, functions as a multidrug transporter that contributes to chemotherapy resistance by expelling drugs from cancer cells. researchgate.netdntb.gov.ua
Computational modeling and molecular docking studies suggest that this compound hydroquinone binds to a site on the PTCH1 receptor referred to as the "Neck pocket," which is located near the binding site for the chemotherapy drug doxorubicin (B1662922). researchgate.netontosight.ai This interaction inhibits the receptor's ability to efflux drugs. researchgate.netoncotarget.com It is the hydroquinone form (PAH) that is active in inhibiting PTCH1, while its oxidized counterpart, this compound (PA), shows no such inhibitory effect.
The inhibition of PTCH1's drug efflux function by this compound hydroquinone has significant implications for overcoming chemoresistance in laboratory settings. By blocking the pump, PAH increases the intracellular concentration and enhances the cytotoxic effects of chemotherapeutic agents. researchgate.netoncotarget.com
In in vitro studies using human melanoma cell lines that express the PTCH1 receptor, such as MEWO and A375, this compound hydroquinone was shown to significantly increase the cell mortality induced by doxorubicin. oncotarget.com The compound was also found to inhibit the resistance to doxorubicin in yeast models engineered to express human Patched. researchgate.netdovepress.com Furthermore, research has demonstrated that PAH can increase the effectiveness of other chemotherapeutics, including vemurafenib (B611658) and cisplatin, in melanoma cells. researchgate.netdovepress.com In the absence of a chemotherapy agent like doxorubicin, this compound hydroquinone itself is only weakly cytotoxic. researchgate.netoncotarget.com
Table 1: In Vitro Cytotoxicity of this compound hydroquinone on Melanoma Cell Lines. This table summarizes the half-maximal inhibitory concentration (IC50) values for this compound hydroquinone when used in combination with the chemotherapeutic drug doxorubicin on two different human melanoma cell lines. Data sourced from researchgate.netoncotarget.com.
Inhibition of Patched Receptor Drug Efflux Activity
Antimicrobial Properties
The biological activities of meroterpenoids and hydroquinones are broad, with some compounds in these classes exhibiting antimicrobial effects. ontosight.ai
Effects on Bacterial Growth and Viability
While the broader class of hydroquinones is noted for having potential antimicrobial effects against bacteria, fungi, and viruses, specific research detailing the direct action of this compound on bacterial growth and viability is limited in the available literature. ontosight.ai General studies on related compounds suggest that they can inhibit the growth of various microbes, but dedicated investigations are required to characterize the specific antibacterial spectrum and mechanism of this compound. ontosight.ai
Compound Glossary
Antifungal Activities
Information regarding the specific antifungal activities of the chemical compound this compound is not extensively detailed in the currently available scientific literature. While numerous studies investigate the antifungal properties of natural products from marine sponges and various plant extracts, dedicated research focusing on this compound's efficacy and mechanisms against fungal pathogens is limited. nih.govnih.govbhu.ac.inmdpi.com
Antiviral Properties
The antiviral properties of this compound have not been a significant focus of published research. The scientific community has explored the antiviral potential of a wide array of natural compounds, including those from marine and terrestrial organisms. frontiersin.orgnih.govmdpi.comnih.gov However, specific studies detailing the mechanisms by which this compound may inhibit viral replication or entry into host cells are not readily found in the reviewed literature.
Antioxidant and Anti-inflammatory Biological Activity
Free Radical Scavenging Mechanisms
The direct free radical scavenging mechanisms of this compound have not been thoroughly elucidated in available research. Scientific studies on antioxidant compounds often focus on specific structural features, such as phenolic hydroxyl groups, which are crucial for donating hydrogen atoms or electrons to neutralize free radicals. mdpi.commdpi.comresearchgate.netnih.govfrontiersin.org While this compound is structurally related to its hydroquinone form, which possesses hydroxyl groups, the quinone moiety of this compound itself means its specific antioxidant and radical scavenging capacities require dedicated investigation that is not currently present in the literature.
Modulation of Inflammatory Mediators
There is a lack of specific research data on the ability of this compound to modulate inflammatory mediators. The inflammatory response involves a complex cascade of molecules, including prostaglandins, leukotrienes, and cytokines, which are targeted by various anti-inflammatory agents. numberanalytics.comfrontiersin.orgmdpi.commdpi.comnih.gov However, studies detailing this compound's interaction with these pathways, such as the inhibition of enzymes like cyclooxygenase (COX) or the suppression of pro-inflammatory cytokine production, are absent from the reviewed scientific reports.
Cytotoxic and Antiproliferative Effects in In Vitro Cell Lines and In Vivo Animal Models
Research indicates that this compound, in its quinone-oxidized form, does not exhibit significant intrinsic cytotoxic or antiproliferative activity. researchgate.netresearchgate.net Studies have distinguished its activity from its reduced form, this compound hydroquinone. While this compound hydroquinone also shows weak cytotoxicity when used alone, it has been found to enhance the cytotoxic effects of standard chemotherapeutic drugs like doxorubicin. researchgate.netresearchgate.netmdpi.com Specifically, this compound hydroquinone can inhibit the drug efflux activity of the Patched1 (PTCH1) receptor, a protein overexpressed in several cancers that contributes to multidrug resistance. researchgate.netresearchgate.netrsc.org In contrast, this compound does not possess this inhibitory effect on PTCH1. researchgate.netresearchgate.net
A study involving Panicein A2, a cyclised variant, reported conflicting findings. While an early report suggested in vitro cytotoxicity, subsequent testing by the National Cancer Institute (NCI) against a panel of human cancer cell lines found very little antiproliferative activity at a concentration of 10 μM. researchgate.net
Differential Sensitivity Across Diverse Cancer Cell Lines
Due to its limited intrinsic bioactivity, there is a scarcity of data on the differential sensitivity of various cancer cell lines to this compound alone. The available research on differential sensitivity focuses on its related compound, this compound hydroquinone, particularly in its capacity as a chemosensitizer.
For instance, this compound hydroquinone has been shown to increase the cytotoxicity of doxorubicin in two different human melanoma cell lines, MEWO and A375, which endogenously express the PTCH1 receptor. researchgate.netresearchgate.netmdpi.com The half-maximal inhibitory concentration (IC50) values for this compound hydroquinone, when administered in combination with doxorubicin, demonstrated this differential effect. researchgate.netresearchgate.net In the absence of doxorubicin, this compound hydroquinone was only weakly cytotoxic, with IC50 values greater than 30 μM for both cell lines. researchgate.net
Table 1: Effect of this compound Hydroquinone on Doxorubicin Cytotoxicity in Melanoma Cell Lines
| Cell Line | Compound | Treatment Condition | IC50 Value (µM) | Source(s) |
| MEWO | This compound Hydroquinone | In the presence of Doxorubicin | ~5 | researchgate.net |
| A375 | This compound Hydroquinone | In the presence of Doxorubicin | ~20 | researchgate.net |
| MEWO | This compound Hydroquinone | Alone (without Doxorubicin) | >30 | researchgate.net |
| A375 | This compound Hydroquinone | Alone (without Doxorubicin) | >30 | researchgate.net |
Synergistic Effects with Established Bioactive Agents in Pre-clinical Models
The exploration of this compound in combination with established bioactive agents has revealed promising synergistic effects in pre-clinical anti-cancer studies. This synergy suggests that this compound may enhance the efficacy of conventional chemotherapeutic drugs, potentially allowing for reduced dosages and mitigating drug resistance.
One notable study investigated the synergistic effect of this compound hydroquinone in combination with doxorubicin. nih.gov The observed synergy was attributed to the ability of this compound hydroquinone to reduce the efflux of doxorubicin, a common mechanism of drug resistance in cancer cells. nih.gov This action is mediated through its interaction with the Patched (PTCH) receptor, a protein involved in drug efflux. nih.gov Structural modeling of the PTCH receptor has identified a binding site for this compound in close proximity to the doxorubicin-binding site. nih.gov This proximity suggests a direct interference by this compound with the drug efflux activity of the PTCH receptor. nih.gov As the PTCH receptor is predominantly expressed in cancerous cells in adults, inhibitors like this compound could offer higher selectivity compared to agents that target ubiquitously expressed ABC transporters. nih.gov
The table below summarizes the key findings from pre-clinical studies on the synergistic effects of this compound.
| Bioactive Agent | Pre-clinical Model | Observed Synergistic Effect | Proposed Mechanism of Action |
| Doxorubicin | Not Specified | Enhanced cytotoxicity | Reduction of doxorubicin efflux via interference with the Patched (PTCH) receptor. nih.gov |
This targeted approach highlights the potential of this compound to be used in combination therapies, not only to directly combat cancer cells but also to overcome resistance to existing treatments. Further pre-clinical research is warranted to explore the full spectrum of synergistic possibilities with other chemotherapeutic agents and to elucidate the underlying molecular interactions in greater detail.
Structure Activity Relationship Sar Studies of Panicein a and Its Analogues
Identification of Key Pharmacophores for Biological Activity
The concept of a pharmacophore, which describes the essential spatial arrangement of chemical features that a molecule must possess to interact with a specific biological target, is central to understanding the activity of Panicein A and its analogues. pharmacologymentor.comdovepress.com SAR studies aim to identify these key features to design more effective drug candidates. pharmacologymentor.com
For this compound and its derivatives, the primary biological activities of interest include cytotoxicity against cancer cells and the inhibition of drug efflux pumps like P-glycoprotein and Patched1 (PTCH1), which contributes to multidrug resistance in cancer. nih.govrsc.orgresearchgate.net Through the synthesis and evaluation of various analogues, researchers have pinpointed several crucial structural components.
Key pharmacophoric features identified for the biological activity of this compound analogues often include:
A hydroquinone (B1673460) or quinone ring: This moiety is fundamental to the bioactivity of many related marine meroterpenoids. frontiersin.orgnih.gov
A terpenoid side chain: The nature and length of this chain influence the compound's lipophilicity and its interaction with biological membranes and protein targets.
Specific stereochemical configurations: The three-dimensional arrangement of atoms can significantly impact biological activity. nih.govnumberanalytics.comnih.gov
Computational modeling, such as 3D pharmacophore modeling, helps in visualizing the spatial arrangement of these features and predicting the activity of new compounds. pharmacologymentor.commdpi.com By comparing the structures of active and inactive analogues, a more precise pharmacophore model can be developed. ic.ac.uk
Impact of Quinone/Hydroquinone Moiety on Bioactivity
The quinone and hydroquinone moieties are central to the biological activity of this compound and its analogues, a common feature among many bioactive marine natural products. nih.govdntb.gov.uanih.gov The redox state of this ring system—whether it is in the oxidized quinone form or the reduced hydroquinone form—plays a critical role in its biological effects.
This compound hydroquinone has been identified as a potent inhibitor of the drug efflux activity of the Patched1 (PTCH1) receptor, a protein implicated in multidrug resistance in several cancers. nih.govrsc.orgresearchgate.net This inhibition enhances the cytotoxicity of chemotherapeutic agents like doxorubicin (B1662922) in melanoma cells. nih.govresearchgate.net In contrast, its oxidized counterpart, This compound (quinone) , shows no such inhibitory activity. researchgate.net This stark difference underscores the critical importance of the hydroquinone form for this specific biological function.
The hydroquinone moiety is believed to interact directly with the drug-binding site of the transporter protein, preventing the efflux of chemotherapeutic agents. researchgate.net This mechanism of action has been supported by molecular docking studies. nih.gov
Furthermore, the hydroquinone/quinone core is a common feature in other cytotoxic meroterpenoids isolated from marine sponges. frontiersin.orgnih.gov For instance, compounds like avarol (B1665835) and avarone, which also possess this structural feature, exhibit significant cytotoxic and anti-HIV activities. nih.gov
The inhibitory activity of some compounds on enzymes like phospholipase A2 (PLA2), which is involved in inflammatory processes, can also be influenced by the presence of phenolic and quinone structures. nih.govnih.govpatsnap.com
Stereochemical Influences on this compound Biological Functions
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a crucial factor that can profoundly influence the biological activity of natural products and their synthetic analogues. nih.govnumberanalytics.comnih.govsolubilityofthings.com For this compound and its derivatives, the specific spatial orientation of its constituent atoms can dictate the molecule's ability to bind to its biological targets, thereby affecting its efficacy.
While specific, detailed studies on the stereochemical influences of this compound itself are not extensively documented in the provided context, the principles of stereochemistry in drug action are well-established. nih.govnumberanalytics.com Generally, different enantiomers or diastereomers of a chiral compound can exhibit vastly different pharmacological profiles. solubilityofthings.com One isomer might be highly active, while another could be less active or even inactive. nih.gov
In the broader context of marine meroterpenoids, to which this compound belongs, stereochemistry is known to play a significant role. The biosynthesis of these natural products in sponges often leads to a single, specific stereoisomer. core.ac.uk Any synthetic efforts to produce this compound or its analogues must, therefore, carefully consider the stereochemical outcomes of the reactions to ensure the desired biological activity. cardiff.ac.uk
Computational studies can help elucidate the preferred three-dimensional conformation of this compound analogues for binding to their targets. rsc.org For instance, the shape of the molecule in solution can determine its ability to fit into the binding pocket of a protein like PTCH1. rsc.org An "open cylindric-like shape" has been suggested as being favorable for binding. rsc.org
Future research focusing on the synthesis and biological evaluation of different stereoisomers of this compound would be invaluable in fully understanding the stereochemical requirements for its various biological functions.
Design and Evaluation of this compound Synthetic Analogues for Improved Efficacy
The design and synthesis of analogues are a cornerstone of medicinal chemistry, aiming to improve the potency, selectivity, and pharmacokinetic properties of a lead compound like this compound. uct.ac.zasct-asso.fr For this compound, a key goal is to develop analogues that can overcome chemotherapy resistance in cancer cells. sciforum.net
Research has focused on synthesizing this compound hydroquinone and its analogues due to the limited availability of the natural product. researchgate.net The chemical synthesis also opens up avenues for creating novel derivatives with potentially enhanced bioactivity. researchgate.net
The evaluation of these synthetic analogues involves a battery of in vitro assays to determine their biological effects. A primary focus has been on their ability to inhibit drug efflux pumps and to enhance the cytotoxicity of standard chemotherapeutic drugs. nih.govresearchgate.net
For example, studies have compared the effects of this compound hydroquinone and its analogues on the viability of melanoma cell lines, both in the presence and absence of doxorubicin. researchgate.netresearchgate.net These studies have provided valuable data on the structure-activity relationships, highlighting which structural modifications lead to improved efficacy.
The table below summarizes the cytotoxic activity of this compound hydroquinone and its analogues on different cancer cell lines.
| Compound | Cell Line | Activity | IC50 / TGI (µM) | Source |
| This compound hydroquinone | CCRF-CEM (Leukemia) | Cytostatic | 25 | frontiersin.orgresearchgate.net |
| This compound hydroquinone | CCRF-CEM (Leukemia) | Growth Inhibitory | 7.8 | nih.govresearchgate.net |
| This compound hydroquinone (with doxorubicin) | MEWO (Melanoma) | Cytotoxic | ~5 | nih.govresearchgate.net |
| This compound hydroquinone (with doxorubicin) | A375 (Melanoma) | Cytotoxic | ~20 | nih.govresearchgate.net |
| This compound hydroquinone (alone) | MEWO (Melanoma) | Cytotoxic | >30 | nih.govresearchgate.net |
| This compound hydroquinone (alone) | A375 (Melanoma) | Cytotoxic | >30 | nih.govresearchgate.net |
| Panicein B2 | - | - | - | frontiersin.orgresearchgate.net |
| Panicein B3 | - | - | - | frontiersin.orgresearchgate.net |
| Panicein C | - | - | - | frontiersin.orgresearchgate.net |
The data clearly indicates that this compound hydroquinone is more effective at enhancing doxorubicin's cytotoxicity than it is on its own. nih.govresearchgate.net The development of further analogues will likely focus on modifying the hydroquinone ring and the terpenoid side chain to optimize interactions with biological targets. rsc.orgresearchgate.net
Advanced Methodologies in Panicein a Research
Computational Chemistry Approaches for Mechanistic Elucidation
Computational chemistry serves as a powerful tool to explore the interactions between small molecules and their biological targets at an atomic level. lu.se For Panicein A, these methods have been crucial in understanding its inhibitory effects, particularly on the human Hedgehog receptor Patched1 (PTCH1), a protein implicated in multidrug resistance in cancer. rsc.org
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. openaccessjournals.com This method is instrumental in identifying potential drug candidates and understanding the structural basis of their activity. mdpi.comresearchgate.net In the context of this compound research, docking simulations have been employed to elucidate its interaction with the PTCH1 protein.
A key study focused on this compound hydroquinone (B1673460) (PAH), the active form of this compound, and its analogues to understand their inhibitory activity on the drug efflux function of PTCH1. rsc.org Researchers used a blind ensemble docking methodology to rationalize the interactions. The simulations identified a specific region on the PTCH1 protein, termed the "Neck pocket," as the preferential binding site for PAH and its related compounds. rsc.org These findings suggest that the specific fit within this pocket is a critical determinant of the molecule's inhibitory function. The study also highlighted that compounds adopting an "open cylindric-like shape" in solution are more likely to be effective binders for PTCH1. rsc.org
| Target Protein | Putative Binding Site | Key Findings from Docking Simulations |
|---|---|---|
| Human Patched1 (PTCH1) | Neck pocket | Revealed as the preferential binding site for this compound hydroquinone (PAH) analogues. rsc.org |
| Human Patched1 (PTCH1) | Not applicable | Compounds with an open, cylindric-like shape demonstrated a higher likelihood of being effective binders. rsc.org |
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govfrontiersin.org This technique is crucial for understanding the stability of ligand-target complexes and the conformational changes that may occur upon binding. mdpi.comnih.gov
In the study of this compound hydroquinone, all-atom MD simulations were performed over microsecond-long timescales. rsc.org These simulations were used to analyze the conformational properties of PAH and its analogues in an aqueous solution before docking them to the target protein. This approach provides a more realistic representation of the ligand's shape and flexibility. Furthermore, MD simulations can be used to validate the stability of the docked poses predicted by molecular docking, ensuring that the predicted interactions are maintained over time in a simulated physiological environment. nih.govresearchgate.net
| Simulation Type | System Simulated | Duration | Key Insights |
|---|---|---|---|
| All-atom Molecular Dynamics | This compound hydroquinone (PAH) and its analogues in water | Microsecond-long | Provided dynamical descriptors and conformational analysis of the compounds in solution. rsc.org |
| Molecular Dynamics | Ligand-Target Complex (e.g., PAH-PTCH1) | Nanoseconds to Microseconds | Complements docking by assessing the stability of the predicted binding pose over time. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. r-project.org By analyzing how changes in molecular features (descriptors) affect activity, QSAR models can be used to predict the efficacy of new, untested compounds. toxstrategies.com
While specific QSAR studies focusing exclusively on this compound are not widely documented in the reviewed literature, the principles of QSAR are highly applicable to its research. For a series of this compound analogues with varying levels of inhibitory activity against PTCH1, a QSAR model could be developed. nih.gov This would involve calculating various molecular descriptors for each analogue, such as electronic properties, hydrophobicity, and steric parameters. Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms would then be used to build a predictive model. r-project.org Such a model could guide the synthesis of new derivatives with potentially enhanced activity, optimizing the molecular structure for better interaction with the target.
| QSAR Component | Description | Potential Application to this compound Research |
|---|---|---|
| Molecular Descriptors | Numerical values representing the chemical and physical properties of a molecule. | To quantify features of this compound analogues, such as shape, size, and electronic distribution. |
| Statistical Model | An equation that correlates descriptors with biological activity (e.g., IC₅₀ for PTCH1 inhibition). | To predict the inhibitory potency of newly designed this compound derivatives before synthesis. |
| Model Validation | Assessing the predictive power of the QSAR model using an external set of compounds. | To ensure the reliability of the model for guiding lead optimization efforts. |
Molecular Dynamics Simulations to Investigate Ligand-Target Interactions
Advanced Spectroscopic and Chromatographic Techniques for Activity Profiling
Activity profiling of natural products like this compound relies heavily on a combination of advanced separation and detection techniques. The goal is to isolate the active compound from a complex mixture—in this case, a marine sponge extract—and to elucidate its chemical structure. nih.gov
Chromatographic techniques are essential for separation. numberanalytics.com High-Performance Liquid Chromatography (HPLC) and the more advanced Ultra-High Performance Liquid Chromatography (UHPLC) are standard methods for purifying compounds from natural extracts. nih.govlongdom.org These techniques separate molecules based on their physicochemical properties as they pass through a column. numberanalytics.com
For activity profiling, chromatography is often "hyphenated" with other techniques. LC-MS (Liquid Chromatography-Mass Spectrometry) is a powerful combination that separates compounds and then determines their molecular weight with high accuracy. nih.govresearchgate.net This is invaluable for "dereplication," a process to quickly identify known compounds in an extract and focus on novel ones. In the context of this compound, this approach, often used in bioguided isolation, involves testing the biological activity of chromatographic fractions to pinpoint the fraction containing the active compound for further purification. nih.gov
Once the pure compound is isolated, its structure is determined using advanced spectroscopic methods. jvktech.comkit.ac.jp Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) NMR, is the most powerful tool for elucidating the complete chemical structure and stereochemistry of a novel compound. numberanalytics.com Mass Spectrometry (MS) provides the molecular formula, and other techniques like Infrared (IR) and UV-Vis spectroscopy offer information about functional groups and chromophores.
| Technique | Purpose in this compound Research |
|---|---|
| High-Performance Liquid Chromatography (HPLC) / Ultra-High Performance Liquid Chromatography (UHPLC) | Separation and purification of this compound from the crude marine sponge extract. nih.govlongdom.org |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Used for activity profiling and dereplication to rapidly identify the molecular weight of compounds in active fractions. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) | Complete structural elucidation of the isolated this compound molecule. numberanalytics.com |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the this compound structure. jvktech.com |
Future Perspectives and Research Challenges for Panicein a
Elucidating Undiscovered Biological Targets and Pathways
While initial studies have identified Patched (Ptch1) as a target for Panicein A hydroquinone (B1673460), the full spectrum of its biological interactions remains largely unexplored. researchgate.netoncotarget.comoncotarget.com The diverse biological activities reported for the Panicein family suggest the possibility of multiple cellular targets and signaling pathways. mdpi.com Future research should prioritize the identification of these undiscovered targets to gain a comprehensive understanding of this compound's mechanism of action.
Key research questions to address include:
Beyond Ptch1, what other cellular proteins does this compound directly bind to?
How does this compound modulate downstream signaling pathways to exert its cytotoxic and chemosensitizing effects?
Does this compound's activity vary across different cancer types and what are the molecular determinants of this specificity?
Advanced techniques such as proteomic profiling, chemical proteomics, and high-throughput screening of compound libraries against various cellular targets will be instrumental in answering these questions. Unraveling these molecular interactions is crucial for optimizing the therapeutic application of this compound and for the rational design of more potent and selective analogues.
Exploring this compound in Novel Pre-clinical Disease Models
To date, the in vitro and in vivo evaluation of this compound and its hydroquinone form has primarily focused on melanoma and a limited number of other cancer cell lines. researchgate.netmdpi.com To fully assess its therapeutic potential, it is imperative to expand pre-clinical testing to a wider range of disease models. This includes not only a broader spectrum of cancers but also other diseases where the identified biological targets may play a role.
Future pre-clinical research should incorporate more complex and physiologically relevant models, such as:
Patient-derived xenografts (PDXs): These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, better recapitulate the heterogeneity and microenvironment of human cancers. irbbarcelona.orgnih.gov
Organoid cultures: Three-dimensional organoid models derived from patient tumors can provide a more accurate prediction of drug response compared to traditional 2D cell cultures. irbbarcelona.orginnovationnewsnetwork.com
Genetically engineered mouse models (GEMMs): These models can be designed to mimic the specific genetic alterations found in human cancers, allowing for the study of drug efficacy in a more defined genetic context. nih.gov
Exploring this compound in these advanced models will provide critical insights into its efficacy, potential resistance mechanisms, and its ability to modulate the tumor microenvironment. innovationnewsnetwork.com
Development of Sustainable Production Strategies for this compound and its Analogues
The limited availability of this compound from its natural source, the marine sponge Haliclona (Soestella) mucosa, presents a significant bottleneck for extensive pre-clinical and potential clinical development. researchgate.netresearchgate.net Therefore, the development of sustainable and scalable production methods is a critical research priority.
Several strategies can be pursued:
Semi-synthesis: This approach utilizes a readily available natural product as a starting material for chemical modification to produce this compound or its analogues. tapi.com This can be a more efficient strategy if a suitable precursor can be sustainably sourced.
Biotechnological Production: Exploring the biosynthetic pathways of Paniceins in the source organism or a heterologous host could lead to a more sustainable and scalable production method. nih.gov This could involve fermentation or cell culture-based systems.
Advances in bioprocessing, such as the use of perfusion bioreactors and continuous manufacturing, could further enhance the economic and environmental sustainability of this compound production. nih.gov
Addressing Challenges in this compound Analog Development
The development of this compound analogues aims to improve upon the potency, selectivity, and pharmacokinetic properties of the parent compound. However, this process is fraught with challenges inherent to analog design. semiengineering.com
Key challenges include:
Structure-Activity Relationship (SAR) Studies: A thorough understanding of the relationship between the chemical structure of this compound analogues and their biological activity is crucial for rational design. researchgate.net This requires the synthesis and biological evaluation of a diverse library of compounds.
Maintaining Target Specificity: Chemical modifications intended to enhance potency can sometimes lead to a loss of selectivity, resulting in off-target effects.
Physicochemical Properties: Analogue development must also consider properties such as solubility, stability, and metabolic profile, which are critical for drug-likeness.
Synthetic Complexity: The synthesis of complex analogues can be challenging and resource-intensive. eetimes.com
Overcoming these challenges will require a close collaboration between medicinal chemists, biologists, and pharmacologists. Computational modeling and in silico screening can aid in prioritizing the synthesis of the most promising analogues. researchgate.net
Q & A
Q. What is the core chemical structure of Panicein A, and how does it influence synthesis strategies?
this compound is a bicyclic ether-containing natural product with a fused ring system. Its synthesis relies on strategic functionalization of ketones and allyl ethers. For example, ketone reduction using NaBH₄/CoCl₂ followed by hydrogenation and oxidation achieves high yields (94%) in key intermediates like ketone [13]. The allyl ether moiety is critical for bioactivity and is synthesized via trifluoroacetate or carbonate intermediates, though yields vary depending on protecting groups and solvent systems (e.g., THF/Et₂O mixtures improved Grignard reaction yields to 95%).
Q. What standard methodologies are used to validate the structure of synthetic this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. Synthetic Panicein A2 must match natural product data, including chemical shifts and coupling constants. For instance, comparative NMR tables between natural and synthetic Panicein A2 are used to verify stereochemistry and functional group integrity. Additionally, mass spectrometry (MS) and chromatographic retention times are cross-referenced to ensure purity and identity.
Q. How do researchers design initial bioactivity assays for this compound?
Standard protocols involve testing against cancer cell lines using the NCI-60 panel. For example, synthetic Panicein A2 was evaluated at 10 μM against 57 human cancer cell lines, showing low activity in most cases (e.g., 14% growth inhibition in A549 lung cancer cells) but moderate activity in T-47D breast cancer cells (43% inhibition). Dose-response curves (e.g., ED₅₀ values) are generated to quantify potency, though discrepancies between natural and synthetic samples may arise due to impurities.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies, such as the natural Panicein A2 showing cytotoxicity (ED₅₀ = 5 μg/mL ≈ 15 μM) versus synthetic versions with weaker activity, require rigorous purity analysis. Methods include:
- High-Resolution Mass Spectrometry (HRMS) to detect trace impurities in natural isolates.
- Dose-response validation across multiple cell lines (e.g., HT29 colon cancer vs. T-47D breast cancer) to rule out cell-type-specific effects.
- Comparative metabolomics to identify co-isolated compounds in natural extracts that may enhance activity.
Q. What experimental strategies optimize low-yield steps in this compound synthesis?
Key challenges include improving cyclization and protecting group efficiency:
- Solvent optimization : THF/Et₂O mixtures increased Grignard reaction yields from 47% to 95% by enhancing reagent solubility.
- Protecting group alternatives : Switching from acetyl to TBDMS groups improved cyclization yields but introduced separation difficulties, necessitating trade-off analyses.
- Reaction monitoring : Real-time techniques like TLC or HPLC track intermediate formation, enabling rapid adjustments (e.g., reducing methyl chloride equivalents from 2.0 to 1.5 improved carbonate intermediate yields from 13% to 51%).
Q. How should researchers design experiments to investigate this compound’s mechanism of action despite limited bioactivity data?
- Target identification : Use affinity chromatography with synthetic this compound probes to isolate binding proteins.
- Pathway analysis : Transcriptomic or proteomic profiling (e.g., RNA-seq) of treated vs. untreated cancer cells identifies differentially expressed genes/pathways.
- Structural analogs : Synthesize derivatives (e.g., deacetylated or epoxidized variants) to correlate structural features with activity trends.
Q. What statistical and analytical frameworks are suitable for interpreting conflicting bioassay results?
- Error analysis : Quantify uncertainties from instrumentation (e.g., ±5% variance in cell viability assays) and biological replicates .
- Multivariate analysis : Principal Component Analysis (PCA) or hierarchical clustering distinguishes cell-line-specific responses from experimental noise.
- Meta-analysis : Compare data across published studies to identify consensus trends or outliers, adjusting for variables like assay conditions or compound purity .
Methodological Guidance
How to formulate a research question addressing this compound’s synthetic challenges?
Apply the PICO framework :
- Population : Synthetic intermediates (e.g., carbonate [18]).
- Intervention : Solvent system optimization (THF/Et₂O).
- Comparison : Traditional solvents (pure THF).
- Outcome : Yield improvement (47% → 95%). Example question: “How does solvent polarity influence Grignard reagent efficiency in this compound intermediate synthesis?” .
Q. What criteria ensure ethical and feasible research on this compound’s bioactivity?
Use the FINER framework :
- Feasible : Access to validated cell lines (e.g., NCI-60 panel).
- Interesting : Mechanistic novelty in understudied natural products.
- Novel : Exploration of this compound’s selectivity for breast cancer cells.
- Ethical : Compliance with cytotoxicity testing guidelines (e.g., ISO 10993-5).
- Relevant : Potential for anticancer drug development .
Data Presentation Standards
Q. How to present synthesis and bioactivity data for peer-reviewed publication?
- Synthesis : Tabulate yields, solvents, and reaction conditions for each step (e.g., Table 1 in).
- Bioactivity : Include dose-response curves, ED₅₀ values, and statistical significance markers (e.g., p-values).
- Reproducibility : Provide detailed NMR/MS parameters and cell culture protocols in supplementary materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
